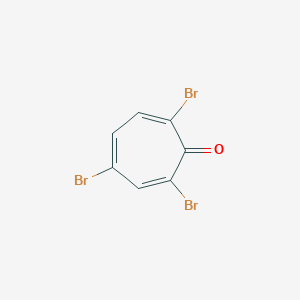

2,4,7-Tribromotropone

CAS No.: 29798-82-1

Cat. No.: VC16172807

Molecular Formula: C7H3Br3O

Molecular Weight: 342.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29798-82-1 |

|---|---|

| Molecular Formula | C7H3Br3O |

| Molecular Weight | 342.81 g/mol |

| IUPAC Name | 2,4,7-tribromocyclohepta-2,4,6-trien-1-one |

| Standard InChI | InChI=1S/C7H3Br3O/c8-4-1-2-5(9)7(11)6(10)3-4/h1-3H |

| Standard InChI Key | MXXSTRTVSOUGQE-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=O)C(=C1)Br)Br)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2,4,7-Tribromotropone features a cycloheptatrienone core substituted with bromine atoms at the 2-, 4-, and 7-positions. The IUPAC name, 2,4,7-tribromocyclohepta-2,4,6-trien-1-one, reflects its unsaturated ketone structure. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.81 g/mol |

| SMILES | C1=C(C=C(C(=O)C(=C1)Br)Br)Br |

| InChI Key | MXXSTRTVSOUGQE-UHFFFAOYSA-N |

The compound’s planar structure enables conjugation across the tropone ring, contributing to its reactivity .

Spectroscopic and Analytical Data

Infrared (IR) spectroscopy reveals a strong carbonyl stretch at approximately 1607 cm, indicative of the ketone group . Nuclear magnetic resonance (NMR) spectra show distinct proton environments:

-

NMR (CDCl): Peaks at 7.91 ppm (d, ) and 7.67 ppm (d, ) correspond to aromatic protons adjacent to bromine substituents .

-

NMR: Signals at 137.7 ppm and 133.5 ppm confirm sp-hybridized carbons within the conjugated system .

Synthesis and Manufacturing

Bromination of Cycloheptanone

The primary synthesis route involves brominating cycloheptanone in acetic acid under controlled conditions:

Key parameters include:

-

Temperature: 50°C

-

Reaction Time: 37 hours (12 hours at room temperature, 25 hours at 50°C) .

-

Yield: ~70–80% after purification.

Alternative Routes

A secondary method employs bromination of 2-cyclohepten-1-one, though this pathway is less commonly utilized due to lower selectivity.

Chemical Reactivity and Rearrangements

Ammonia-Induced Rearrangement

Treatment with ammonia in methanol triggers a ring-contraction reaction, yielding 2,5-dibromobenzamide as the major product:

This rearrangement underscores the tropone ring’s susceptibility to nucleophilic attack at the carbonyl group, leading to aromatization .

Nucleophilic Substitution in Polymer Synthesis

2,4,7-Tribromotropone serves as a precursor for dibromo methyltropolone isomers (4,7- and 5,7-dibromo derivatives) via reaction with sodium methoxide :

Applications in Materials Science

Conjugated Polymer Synthesis

Dibromo methyltropolone derivatives undergo cross-coupling reactions to produce fluorescent polymers :

| Polymer | Coupling Method | PDI | |

|---|---|---|---|

| Poly(fluorene-alt-methyltropolone) | Suzuki | 10,400 | 2.4 |

| Poly(fluorene-alt-vinylmethyltropolone) | Mizorogi-Heck | 8,200 | 1.9 |

| Poly(fluorene-alt-ethynylmethyltropolone) | Sonogashira | 7,500 | 2.1 |

These polymers exhibit tunable optical properties, with absorption maxima ranging from 350–420 nm .

Stability and Electronic Properties

Comparative studies with hydroxytropones reveal that 2,4,7-tribromotropone’s stability stems from partial aromaticity, though it remains less stable than tropolones due to the absence of intramolecular hydrogen bonding .

Stability and Degradation Pathways

Thermal Stability

2,4,7-Tribromotropone undergoes polymerization at elevated temperatures (>100°C), forming amorphous solids .

Hydrolytic Sensitivity

Prolonged exposure to aqueous alkali induces ring-opening reactions, limiting its utility in alkaline environments .

Future Research Directions

-

Advanced Materials: Exploring 2,4,7-tribromotropone’s role in organic electronics, such as organic light-emitting diodes (OLEDs).

-

Catalytic Applications: Investigating its potential as a ligand in transition-metal catalysis.

-

Biological Activity: Screening for antimicrobial or anticancer properties, given structural similarities to bioactive troponoids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume